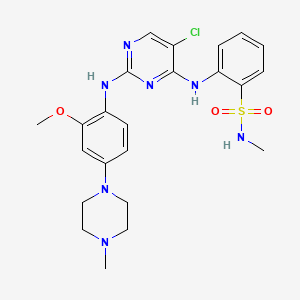

ALK inhibitor 2

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURCYJBMLKNYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735356 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761438-38-4 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Vanguard of Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Second-Generation ALK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly inhibitors of the anaplastic lymphoma kinase (ALK). The initial success of the first-generation inhibitor, crizotinib, was soon met with the challenge of acquired resistance, spurring the rapid development of a new wave of more potent and selective agents. This technical guide provides an in-depth exploration of the discovery and synthesis of the core second-generation ALK inhibitors: ceritinib, alectinib, brigatinib, and ensartinib. It is designed to be a comprehensive resource, detailing the quantitative data that underscores their efficacy, the experimental protocols that validated their activity, and the complex signaling pathways they modulate.

The Rise of Second-Generation ALK Inhibitors

The discovery of the EML4-ALK fusion oncogene in a subset of NSCLC patients in 2007 marked a pivotal moment in precision oncology.[1] Crizotinib, a potent small-molecule inhibitor of ALK, was granted accelerated FDA approval in 2011, offering a significant clinical benefit to this patient population. However, the majority of patients eventually develop resistance to crizotinib, often within a year of treatment. This resistance is primarily driven by secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.

To address this critical unmet need, a concerted effort in drug discovery led to the development of second-generation ALK inhibitors. These agents were rationally designed to be more potent against wild-type ALK and to maintain activity against common crizotinib-resistant mutations, such as the L1196M "gatekeeper" mutation. Furthermore, many of these newer inhibitors exhibit improved central nervous system (CNS) penetration, a crucial feature for a disease with a high propensity for brain metastases.

Quantitative Comparison of Second-Generation ALK Inhibitors

The potency and selectivity of second-generation ALK inhibitors have been extensively characterized through a battery of in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for ceritinib, alectinib, brigatinib, and ensartinib against wild-type ALK and a panel of clinically relevant resistance mutations.

| Compound | Wild-Type ALK IC50 (nM) | L1196M IC50 (nM) | G1269A IC50 (nM) | G1202R IC50 (nM) | F1174L IC50 (nM) | C1156Y IC50 (nM) | References |

| Ceritinib | 0.15 | Active | Active | Resistant | Resistant | Active | [2][3][4] |

| Alectinib | 1.9 | Active | Active | Resistant | Active | Active | [1][2] |

| Brigatinib | 14 (cellular) | Active | Active | 184 (cellular) | Active | Not Reported | [5][6][7][8][9] |

| Ensartinib | <0.4 | <0.4 | Not Reported | 3.8 | <0.4 | <0.4 | [10][11][12][13] |

Table 1: Biochemical and Cellular Potency of Second-Generation ALK Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) of second-generation ALK inhibitors against wild-type ALK and key resistance mutations.

Key Experimental Protocols

The discovery and preclinical validation of second-generation ALK inhibitors rely on a series of standardized and robust experimental protocols. These assays are crucial for determining the potency, selectivity, and mechanism of action of these targeted therapies.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 3X solution of the ALK kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

-

Prepare a serial dilution of the test compound (inhibitor) in 1X Kinase Buffer A.

-

-

Assay Procedure:

-

To a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

-

Data Analysis:

Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding:

-

Seed ALK-positive cancer cells (e.g., H3122, Karpas-299) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

Visualizing the Molecular Landscape

To better understand the context in which second-generation ALK inhibitors operate, the following diagrams, generated using the DOT language, illustrate the ALK signaling pathway, a typical experimental workflow for inhibitor screening, and the mechanisms of resistance to first-generation inhibitors.

Synthetic Pathways to Second-Generation ALK Inhibitors

The chemical synthesis of these complex heterocyclic molecules is a testament to the ingenuity of medicinal chemists. The following sections provide a high-level overview of the synthetic routes employed for each of the four core second-generation ALK inhibitors.

Ceritinib (LDK378)

The synthesis of ceritinib, chemically named 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, typically involves a convergent approach. A key step is the coupling of a substituted pyrimidine core with two different aniline fragments. One of the key starting materials is 2,4,5-trichloropyrimidine. This is sequentially coupled with 2-(isopropylsulfonyl)aniline and then with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. The final steps often involve the deprotection of the piperidine nitrogen, if a protecting group was used during the synthesis.[22][23][24][25][26]

Alectinib (CH5424802)

Alectinib, or 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, possesses a unique and complex tetracyclic core. Its synthesis often starts from simpler aromatic precursors. A key strategy involves the construction of the carbazole ring system, for instance, through a Fischer indole synthesis or other cyclization methods. The morpholinopiperidine side chain is typically introduced in a later step via nucleophilic substitution. The final steps might involve functional group manipulations to install the ethyl and cyano groups.[27][28][29][30][31]

Brigatinib (AP26113)

Brigatinib is chemically known as 5-chloro-N4-(2-((dimethylphosphoryl)methyl)phenyl)-N2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine. A key feature of brigatinib is the presence of a dimethylphosphine oxide group. The synthesis often involves the construction of the diaminopyrimidine core, similar to ceritinib. One of the aniline coupling partners contains the dimethylphosphine oxide moiety, which can be introduced through various organophosphorus chemistry reactions. The other aniline component bears the piperazine side chain. The final steps typically involve the coupling of these key fragments.[6][32][33]

Ensartinib (X-396)

Ensartinib, with the chemical name 6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-((R)-3,5-dimethylpiperazin-1-yl)carbonyl)phenyl)pyridazine-3-carboxamide, has a distinct pyridazine core. The synthesis is often convergent, involving the preparation of a substituted pyridazine carboxylic acid and a substituted aniline fragment containing the chiral dimethylpiperazine moiety. A crucial step is the amide bond formation between these two key intermediates. The synthesis of the chiral side chains often requires asymmetric synthesis or resolution techniques to obtain the desired stereoisomer.[2][25][34][35][36][37]

Conclusion

The discovery and development of second-generation ALK inhibitors represent a significant advancement in the treatment of ALK-positive NSCLC. These agents have demonstrated superior efficacy and the ability to overcome resistance to first-generation therapy, thereby extending patient survival and improving quality of life. The continued exploration of their clinical utility, both as single agents and in combination therapies, promises to further refine the management of this challenging disease. The intricate science behind their discovery, from the elucidation of resistance mechanisms to the elegant synthetic chemistry, serves as a powerful example of the progress being made in the era of personalized medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC - Li - Chinese Clinical Oncology [cco.amegroups.org]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. First case report of ensartinib in a patient with metastatic ALK rearranged lung cancer with ALK I1171N mutation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 18. ch.promega.com [ch.promega.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2, 4-diamine - Google Patents [patents.google.com]

- 25. 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)pheny… [cymitquimica.com]

- 26. US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2, 4-diamine - Google Patents [patents.google.com]

- 27. tdcommons.org [tdcommons.org]

- 28. "Process for the preparation of Amorphous 9-ethyl-6,6-dimethyl-8-[4-(mo" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Subrahmanyavithal Irukuvajjula; Saimanoj Kesari; Bhatraju Daveedu [tdcommons.org]

- 29. pharmaffiliates.com [pharmaffiliates.com]

- 30. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 31. 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 32. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. cbijournal.com [cbijournal.com]

- 36. researchgate.net [researchgate.net]

- 37. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

Navigating the Preclinical Gauntlet: A Technical Guide to the Development of Novel ALK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) targeted therapy has been a beacon of success in precision oncology. However, the emergence of resistance mutations necessitates a continuous pipeline of novel ALK inhibitors. This technical guide provides an in-depth overview of the core preclinical development process for these next-generation therapeutics, focusing on data-driven evaluation and essential experimental methodologies.

The ALK Signaling Axis: A Prime Oncogenic Driver

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), gene mutations, or amplification, drives oncogenesis.[1][2] This aberrant ALK activity triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3][4] The primary signaling networks activated by oncogenic ALK fusions include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[1][4] Understanding this intricate signaling network is fundamental to designing and evaluating novel inhibitors.

The Preclinical Development Workflow: From Bench to In Vivo

The preclinical journey of a novel ALK inhibitor is a multi-stage process designed to rigorously assess its potency, selectivity, and potential for clinical translation. This workflow involves a series of in vitro and in vivo studies to build a comprehensive data package.

Quantitative Assessment of Novel ALK Inhibitors

A critical aspect of preclinical development is the quantitative comparison of novel inhibitors against existing therapies and across various resistance mutations. The following tables summarize key potency data for several next-generation ALK inhibitors.

Table 1: In Vitro Potency (IC50) of ALK Inhibitors Against Wild-Type and Mutant ALK

| Compound | ALK (Wild-Type) IC50 (nM) | L1196M IC50 (nM) | G1202R IC50 (nM) | C1156Y IC50 (nM) | F1174L IC50 (nM) |

| Crizotinib | 20-30 | >200 | >500 | ~100 | >200 |

| Ceritinib | 0.15 | ~5 | >300 | ~5 | ~10 |

| Alectinib | 1.9 | ~5 | >500 | ~5 | ~10 |

| Brigatinib | <1 | ~10 | ~50 | <5 | <5 |

| Lorlatinib | <1 | <1 | 80 | <1 | <1 |

| Ensartinib (X-396) | <4 | <4 | <4 | <4 | <4 |

Note: IC50 values are approximate and can vary based on the specific assay conditions. Data synthesized from multiple preclinical studies.[5][6][7][8][9][10]

Table 2: Pharmacokinetic Parameters of Selected ALK Inhibitors in Preclinical Models

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain Penetration |

| Crizotinib | ~6 | Varies | Varies | Low |

| Ceritinib | ~6 | Varies | Varies | Moderate |

| Alectinib | ~6 | Varies | Varies | High |

| Brigatinib | 1-4 | Varies | Varies | High |

| Lorlatinib | Not specified | Not specified | Not specified | High |

| NMS-E628 | Not specified | Not specified | Not specified | High |

Note: Pharmacokinetic parameters are highly dependent on the animal model and dosing regimen. This table provides a general comparison. Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.[11][12][13]

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of robust preclinical data. The following sections outline the methodologies for essential assays.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Methodology:

-

Reagents and Materials: Recombinant ALK kinase domain (wild-type and mutants), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound series, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a 96-well or 384-well plate, combine the recombinant ALK enzyme, the substrate peptide, and the test inhibitor in the kinase buffer. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of the ALK inhibitor on the proliferation and viability of ALK-driven cancer cell lines.

Methodology:

-

Cell Lines: Utilize ALK-positive cancer cell lines (e.g., H3122, H2228 for EML4-ALK) and engineered Ba/F3 cells expressing various ALK fusion proteins and resistance mutations.[6]

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere (for adherent lines), treat them with a range of concentrations of the ALK inhibitor. c. Incubate for a specified period (e.g., 72 hours). d. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®). e. Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Data Analysis: Normalize the results to untreated control cells and plot cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting

Objective: To confirm the on-target activity of the ALK inhibitor by assessing the phosphorylation status of ALK and its downstream signaling proteins.

Methodology:

-

Procedure: a. Treat ALK-positive cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). b. Lyse the cells to extract total protein. c. Determine protein concentration using a standard assay (e.g., BCA assay). d. Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF). e. Block the membrane to prevent non-specific antibody binding. f. Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin). g. Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). h. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Interpretation: A potent and specific ALK inhibitor should lead to a dose-dependent decrease in the phosphorylation of ALK and its downstream effectors (ERK, AKT) without affecting the total protein levels.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the novel ALK inhibitor in a living organism.

Methodology:

-

Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used.

-

Procedure: a. Subcutaneously implant ALK-positive human cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control (vehicle) groups. d. Administer the ALK inhibitor orally or via another appropriate route at a predetermined dose and schedule. e. Monitor tumor volume (typically measured with calipers) and body weight regularly. f. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).[8][14]

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.

Overcoming Resistance: The Next Frontier

A major focus in the development of novel ALK inhibitors is overcoming acquired resistance to previous generations of drugs.[15][16] Resistance mechanisms are broadly classified as ALK-dependent (secondary mutations in the ALK kinase domain, gene amplification) or ALK-independent (activation of bypass signaling pathways).[15][17][18][19] Preclinical evaluation must therefore include a comprehensive assessment of a new inhibitor's activity against a panel of clinically relevant ALK resistance mutations, with a particular focus on the highly refractory G1202R mutation.[8][9][17]

Conclusion

The preclinical development of novel ALK inhibitors is a systematic and data-intensive process. By employing a robust suite of in vitro and in vivo assays, researchers can thoroughly characterize new chemical entities and identify promising candidates for clinical investigation. A deep understanding of the underlying ALK signaling pathways and the mechanisms of resistance is paramount to designing next-generation inhibitors that can provide durable clinical benefit to patients with ALK-driven malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]

- 15. karger.com [karger.com]

- 16. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]

- 17. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 19. researchgate.net [researchgate.net]

The Core Mechanism of Alectinib in ALK-Positive Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of alectinib, a second-generation, highly selective, and potent anaplastic lymphoma kinase (ALK) inhibitor, in the context of ALK-positive non-small cell lung cancer (NSCLC). This document provides a detailed overview of its molecular interactions, impact on signaling pathways, and a summary of its efficacy, alongside detailed experimental protocols for key assays used in its characterization.

Introduction to Alectinib and ALK-Positive NSCLC

Non-small cell lung cancer accounts for the majority of lung cancer cases, and a subset of these are driven by a chromosomal rearrangement resulting in a fusion oncogene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the anaplastic lymphoma kinase (ALK) gene.[1] This EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[1]

Alectinib (brand name Alecensa) is a tyrosine kinase inhibitor (TKI) specifically designed to target the ALK protein. It has demonstrated significant clinical efficacy in both treatment-naïve and previously treated patients with advanced or metastatic ALK-positive NSCLC, including those with central nervous system (CNS) metastases due to its ability to penetrate the blood-brain barrier.[1][2]

Molecular Mechanism of Action

Alectinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[3] By binding to the ATP-binding pocket of the ALK kinase domain, alectinib blocks its autophosphorylation and subsequent activation.[4][5] This inhibition is highly potent and selective. The active metabolite of alectinib, M4, exhibits similar in vitro potency and activity.[4]

Alectinib is effective against the wild-type ALK fusion protein as well as several mutant forms that confer resistance to the first-generation ALK inhibitor, crizotinib, such as the L1196M "gatekeeper" mutation.[3][6]

Impact on Downstream Signaling Pathways

The constitutive activation of the EML4-ALK fusion protein triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation. Alectinib's inhibition of ALK phosphorylation effectively abrogates these signals. The primary pathways affected are:

-

STAT3 Pathway: Alectinib treatment leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Activated STAT3 typically promotes the transcription of genes involved in cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway: Inhibition of ALK by alectinib also suppresses the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, metabolism, and survival.[4][5]

-

RAS/MAPK Pathway: While the impact on the RAS/mitogen-activated protein kinase (MAPK) pathway is also noted, the inhibition of the STAT3 and PI3K/AKT pathways is more prominent.

Quantitative Data Summary

The efficacy of alectinib has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.

Table 1: In Vitro Potency of Alectinib

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (ALK) | 1.9 nM | Cell-free assay | [7] |

| Ki (wild-type ALK) | 0.83 nM | In vitro kinase assay | [7] |

| Ki (L1196M mutant ALK) | 1.56 nM | In vitro kinase assay | [7] |

Table 2: Clinical Efficacy of Alectinib in First-Line ALK-Positive NSCLC (ALEX Trial)

| Endpoint | Alectinib | Crizotinib | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (Investigator) | 34.8 months | 10.9 months | 0.43 (0.32–0.58) | <0.001 | [8] |

| 5-Year Overall Survival Rate | 62.5% | 45.5% | 0.67 (0.46-0.98) | - | [9] |

| Objective Response Rate | 82.9% | 75.5% | - | - | [10] |

| Median Duration of Response | 33.3 months | 11.1 months | - | - | [10] |

Table 3: Efficacy of Alectinib in Adjuvant Setting (ALINA Trial)

| Endpoint | Alectinib | Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |

| 2-Year Disease-Free Survival (Stage II-IIIA) | 93.8% | 63.0% | 0.24 (0.13-0.45) | <0.001 | [11] |

| 2-Year Disease-Free Survival (ITT Population) | 93.6% | 63.7% | 0.24 (0.13-0.43) | <0.001 | [11] |

Mechanisms of Resistance

Despite the profound initial responses, acquired resistance to alectinib can emerge. The primary mechanisms of resistance include:

-

On-target ALK mutations: The most common resistance mutation is the G1202R solvent front mutation, which sterically hinders alectinib binding.[12] Other mutations such as I1171T/N/S have also been identified.[13]

-

Bypass signaling pathway activation: Upregulation of alternative signaling pathways, such as the MET or EGFR pathways, can circumvent the need for ALK signaling and promote cell survival.

-

Phenotypic transformation: In rare cases, the tumor may transform into a different histology, such as small cell lung cancer, which is not dependent on ALK signaling.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. ptglab.com [ptglab.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. ALK Mutation Status Before and After Alectinib Treatment in Locally Advanced or Metastatic ALK-Positive NSCLC: Pooled Analysis of Two Prospective Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transformation to SCLC after Treatment with the ALK Inhibitor Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceritinib Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation studies for ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) inhibitor. Ceritinib is a crucial therapeutic agent for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly those who have developed resistance to the first-generation inhibitor, crizotinib. This document details the preclinical and clinical evidence supporting ALK as the primary target of ceritinib, explores its activity against crizotinib-resistant mutations, discusses off-target effects, and outlines the experimental methodologies used in these pivotal studies.

Executive Summary

Ceritinib was developed to address the clinical challenge of acquired resistance to crizotinib in ALK-rearranged NSCLC. The primary mechanism of resistance involves secondary mutations in the ALK kinase domain. Through a rigorous process of target identification and validation, ceritinib was demonstrated to be a potent inhibitor of wild-type ALK and several crizotinib-resistant ALK mutants. This guide will delve into the specifics of these studies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Target Identification: ALK as the Primary Target

The initial identification of the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion oncogene as a key driver in a subset of NSCLC patients paved the way for targeted therapies.[1] The clinical success of crizotinib validated ALK as a therapeutic target. Ceritinib was subsequently designed as a more potent, next-generation ALK inhibitor.

Ceritinib is an orally administered, ATP-competitive tyrosine kinase inhibitor.[1] It specifically binds to the intracellular kinase domain of the EML4-ALK fusion protein, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This targeted inhibition of the primary oncogenic driver leads to significant antitumor activity in ALK-positive NSCLC.[2]

In Vitro Potency and Selectivity

In vitro enzymatic assays were fundamental in establishing the potency of ceritinib against ALK. These studies revealed that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[3][4] The inhibitory activity of ceritinib has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Target | IC50 (nM) | Notes |

| ALK | 0.2 | Cell-free enzymatic assay.[5] |

| IGF-1R | 8 | Insulin-like growth factor 1 receptor; a known off-target.[5] |

| InsR | 7 | Insulin receptor; another off-target.[5] |

| ROS1 | - | Ceritinib has clinical activity against ROS1-rearranged NSCLC, though specific IC50 values vary. |

| FER | 5 | A non-receptor tyrosine kinase.[6] |

| FAK1 | 20 | Focal Adhesion Kinase 1.[6] |

| CAMKK2 | 26 | Calcium/calmodulin-dependent protein kinase kinase 2.[6] |

| RSK1 | 584 | Ribosomal S6 kinase 1.[6] |

| RSK2 | 275 | Ribosomal S6 kinase 2.[6] |

| c-MET | - | Unlike crizotinib, ceritinib does not have significant MET-binding properties.[1][2] |

| CLK2 | - | Identified as a potential off-target that may be associated with hyperglycemia.[7] |

Table 1: In Vitro Inhibitory Activity of Ceritinib Against ALK and Selected Off-Target Kinases.

Target Validation in Preclinical Models

The validation of ALK as the therapeutic target of ceritinib was further substantiated through a series of preclinical studies involving cellular and in vivo models.

Cellular Assays

Ceritinib demonstrated potent anti-proliferative activity in various ALK-positive cancer cell lines. In Ba/F3 cells engineered to express the NPM-ALK fusion protein, ceritinib exhibited an IC50 value of 26 nM.[4] Importantly, it showed high selectivity over wild-type Ba/F3 cells (IC50 >2 µM).[4] In ALK-positive NSCLC cell lines such as H3122 and H2228, ceritinib was more potent than crizotinib in suppressing ALK phosphorylation and downstream signaling pathways, including PI3K/AKT and MAPK/ERK.[4]

| Cell Line | ALK Fusion Variant | Ceritinib GI50 (nM) | Crizotinib GI50 (nM) | Fold Difference |

| H3122 | EML4-ALK (v1) | 20 | 150 | 7.5 |

| H2228 | EML4-ALK (v3) | 25 | 100 | 4 |

Table 2: Growth Inhibition (GI50) of Ceritinib and Crizotinib in ALK-Positive NSCLC Cell Lines. (Data synthesized from multiple sources for illustrative purposes)

In Vivo Xenograft Models

In vivo studies using mouse xenograft models of ALK-positive NSCLC provided further validation of ceritinib's efficacy. In mice bearing H2228 tumor xenografts, ceritinib treatment resulted in marked and more sustained tumor growth inhibition compared to crizotinib.[4] In another study, treatment with ceritinib at a dosage of 50 mg/kg led to a significant reduction in tumor weight and volume.[8][9]

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| H2228 (NSCLC) | Ceritinib | Marked and durable antitumor activity |

| Ba/F3 (EML4-ALK-WT) | Ceritinib | 84.9% |

| Ba/F3 (EML4-ALK-WT) | Ceritinib + PD-L1 inhibitor | 91.9% |

Table 3: In Vivo Antitumor Efficacy of Ceritinib in Xenograft Models.[9]

Overcoming Crizotinib Resistance

A key aspect of ceritinib's target validation was its ability to overcome acquired resistance to crizotinib. The most common mechanisms of crizotinib resistance are secondary mutations in the ALK kinase domain, such as the L1196M gatekeeper mutation and the G1269A mutation.[3]

Ceritinib has demonstrated significant activity against several of these resistant mutations.[3][4] For instance, in cellular models, ceritinib effectively inhibited the growth of cells harboring the L1196M and G1269A mutations, with GI50 values that were 6- to 36-fold lower than those of crizotinib.[3] However, ceritinib is less effective against other mutations like G1202R and F1174C.[3]

| Crizotinib-Resistant ALK Mutation | Ceritinib Activity |

| L1196M | Active |

| G1269A | Active |

| I1171T | Active |

| S1206Y | Active |

| G1202R | Inactive |

| F1174C | Inactive |

Table 4: Activity of Ceritinib Against Common Crizotinib-Resistant ALK Mutations.[3]

Clinical Validation

The efficacy of ceritinib in treating ALK-positive NSCLC has been firmly established through multiple clinical trials. These trials have provided robust clinical validation of ALK as the primary target of ceritinib.

| Trial Name | Phase | Patient Population | Median PFS | Overall Response Rate (ORR) |

| ASCEND-1 | I | ALK+ NSCLC (Crizotinib-pretreated) | 7.0 months | 56% |

| ASCEND-2 | II | ALK+ NSCLC (Crizotinib-pretreated) | 5.7 months | 38.6% |

| ASCEND-3 | II | ALK+ NSCLC (ALK inhibitor-naïve) | 16.6 months | 67.7% |

| ASCEND-4 | III | ALK+ NSCLC (Treatment-naïve) | 16.6 months | 72.5% |

| ASCEND-5 | III | ALK+ NSCLC (Post-crizotinib) | 5.4 months | 39.1% |

Table 5: Summary of Key Clinical Trial Data for Ceritinib in ALK-Positive NSCLC. (PFS: Progression-Free Survival; ORR: Overall Response Rate)[10][11][12]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Ceritinib's inhibition of ALK phosphorylation effectively blocks these downstream signals.

Caption: ALK Signaling Pathway and Ceritinib's Mechanism of Action.

Target Identification and Validation Workflow

The process of identifying and validating a therapeutic target like ALK for an inhibitor such as ceritinib follows a structured workflow, from initial discovery to clinical confirmation.

Caption: General Workflow for Target Identification and Validation.

Experimental Workflow for Assessing Crizotinib Resistance

A specific experimental workflow is employed to test the efficacy of next-generation inhibitors against resistance mutations.

Caption: Workflow for Evaluating Ceritinib Against Crizotinib Resistance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in ceritinib's target validation studies.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of ceritinib on the enzymatic activity of ALK and other kinases.

Methodology:

-

Reagents and Materials: Recombinant human ALK kinase, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), ceritinib, and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of ceritinib in DMSO. b. In a microplate, add the recombinant kinase, the substrate, and the kinase buffer. c. Add the diluted ceritinib or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal. g. Plot the percentage of kinase inhibition against the logarithm of the ceritinib concentration to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of ceritinib on the growth of ALK-positive cancer cells.

Methodology:

-

Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, H2228) and control cell lines.

-

Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), ceritinib, and a viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of ceritinib or DMSO for 72 hours. c. Add the viability reagent to each well according to the manufacturer's instructions. d. Measure the absorbance or luminescence using a plate reader. e. Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. f. Plot the percentage of inhibition against the ceritinib concentration to determine the GI50 (50% growth inhibition) value.

Western Blotting for ALK Phosphorylation

Objective: To determine the effect of ceritinib on the phosphorylation status of ALK and its downstream signaling proteins.

Methodology:

-

Cell Culture and Lysis: a. Culture ALK-positive cells and treat them with various concentrations of ceritinib for a specified time (e.g., 2-4 hours). b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: a. Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) or other phosphorylated downstream targets (e.g., p-AKT, p-ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Re-probe the membrane with an antibody against total ALK (or other total proteins) as a loading control.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of ceritinib in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H2228) into the flank of the mice.

-

Tumor Growth and Treatment: a. Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into treatment and control groups. c. Administer ceritinib orally at a specified dose and schedule (e.g., 25-50 mg/kg daily). The control group receives the vehicle.

-

Efficacy Assessment: a. Measure the tumor volume and body weight of the mice regularly. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). c. Calculate the tumor growth inhibition for the ceritinib-treated group compared to the control group.

Conclusion

The comprehensive target identification and validation studies for ceritinib have unequivocally established ALK as its primary therapeutic target in a specific subset of NSCLC. The robust preclinical and clinical data underscore its potency against both wild-type and crizotinib-resistant ALK, providing a strong rationale for its clinical use. The methodologies outlined in this guide represent the standard for modern targeted drug development, from initial in vitro characterization to in vivo efficacy and clinical validation. This in-depth understanding of ceritinib's mechanism of action and the rigorous scientific process behind its development is essential for researchers and clinicians working to advance the treatment of ALK-positive cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. liveonbiolabs.com [liveonbiolabs.com]

- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Target Identification and Validation at MDC [md.catapult.org.uk]

- 7. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.jp [promega.jp]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 12. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Compass for Cancer Therapeutics: A Technical Guide to High-Throughput Screening for Novel ALK Inhibitors

For Immediate Release

A Comprehensive Technical Guide for Drug Discovery Professionals on High-Throughput Screening Assays for Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors

This in-depth guide is tailored for researchers, scientists, and drug development professionals, providing a thorough overview of high-throughput screening (HTS) assays critical for the discovery of new Anaplastic Lymphoma Kinase (ALK) inhibitors. Aberrant ALK signaling is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2] The development of targeted ALK inhibitors has revolutionized treatment for patients with these malignancies. This document details the core methodologies, data interpretation, and signaling pathways integral to identifying and characterizing next-generation ALK inhibitors.

The Landscape of ALK-Driven Cancers and the Role of Targeted Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, genetic rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[3] This uncontrolled signaling drives cell proliferation, survival, and metastasis through the activation of key downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][4] ALK inhibitors function by competing with ATP for the kinase's binding site, thereby blocking its activity and shutting down these oncogenic signals.[5]

Core High-Throughput Screening Methodologies

The discovery of novel ALK inhibitors relies on robust and scalable high-throughput screening assays. These can be broadly categorized into biochemical and cell-based assays, each providing distinct advantages in the drug discovery cascade.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays offer a direct measure of an inhibitor's ability to engage with the ALK kinase domain. They are highly amenable to HTS due to their simplicity and reduced variability.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:

TR-FRET assays, such as LanthaScreen® and HTRF®, are widely used for their sensitivity and homogeneous format.[6] These assays measure the phosphorylation of a substrate peptide by the ALK enzyme. Inhibition of ALK activity leads to a decrease in the TR-FRET signal.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay):

AlphaScreen® is another proximity-based assay that is highly sensitive and suitable for HTS.[7][8] It measures the interaction between two beads, one conjugated to the kinase and the other to a phosphorylated substrate, generating a luminescent signal upon phosphorylation.

Cell-Based Assays: Assessing Inhibitor Efficacy in a Biological Context

Cell-based assays are crucial for validating the activity of compounds identified in biochemical screens and for assessing properties such as cell permeability and off-target effects.

Cell Proliferation and Viability Assays:

These assays utilize engineered cell lines, such as Ba/F3 cells expressing an ALK fusion protein, which are dependent on ALK activity for their survival and proliferation.[9][10] Inhibition of ALK leads to a decrease in cell viability, which can be measured using various readouts like ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin reduction).[11][12]

Target Engagement and Phosphorylation Assays:

These assays, such as phospho-flow cytometry and in-cell Westerns, directly measure the phosphorylation status of ALK or its downstream signaling proteins within the cell. This provides a direct confirmation of the inhibitor's mechanism of action in a cellular environment.[2]

Quantitative Data Summary

The following tables summarize IC50 values for various ALK inhibitors obtained from different HTS assays. This data provides a comparative view of the potency of these compounds.

| Inhibitor | Assay Type | Cell Line / Enzyme Variant | IC50 (nM) | Reference |

| Crizotinib | Cell Viability | H3122 (EML4-ALK v1) | 180 | [13] |

| Alectinib | Cell Viability | H3122 (EML4-ALK v1) | 17 | [14] |

| Brigatinib | Cell Viability | H3122 (EML4-ALK v1) | 15 | [13] |

| Ceritinib | Cell Viability | H3122 (EML4-ALK v1) | 27-35 | |

| Lorlatinib | Cell Viability | Ba/F3 (EML4-ALK) | 1.3 | |

| X-396 | Cell Viability | H3122 (EML4-ALK v1) | 15 | [13] |

| CEP-28122 | Enzymatic | ALK | 1.9 | [15] |

Table 1: Comparative IC50 values of selected ALK inhibitors in cell-based and enzymatic assays.

| ALK Variant | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) | Reference |

| Wild-type | 300 | 10 | 10 | 30 | 10 | [16] |

| L1196M | 1815 | - | - | - | - | [13] |

| C1156Y | 458 | - | - | - | - | [13] |

| G1202R | >1000 | >500 | >500 | >500 | 50 | [17] |

Table 2: IC50 values of ALK inhibitors against wild-type and common resistance mutations in Ba/F3 cell proliferation assays.

Experimental Protocols

Detailed methodologies for key HTS assays are provided below to facilitate their implementation in a research setting.

LanthaScreen® TR-FRET Kinase Assay Protocol

Objective: To measure the in vitro inhibitory activity of compounds against the ALK kinase.

Materials:

-

Recombinant ALK enzyme

-

Fluorescein-labeled substrate peptide

-

ATP

-

LanthaScreen® Tb-anti-pY antibody

-

TR-FRET dilution buffer

-

Test compounds

-

384-well assay plates

Procedure:

-

Prepare a 2X serial dilution of the test compounds in TR-FRET dilution buffer.

-

In a 384-well plate, add 2.5 µL of the 4X compound dilutions.

-

Prepare a 2X kinase/substrate mixture in TR-FRET dilution buffer.

-

Add 5 µL of the 2X kinase/substrate mixture to the wells containing the compounds.

-

Prepare a 4X ATP solution in TR-FRET dilution buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution.

-

Incubate the reaction at room temperature for 60 minutes.

-

Prepare a 2X EDTA/Tb-antibody stop/detection solution in TR-FRET dilution buffer.

-

Stop the reaction by adding 10 µL of the stop/detection solution.

-

Incubate at room temperature for 30-60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the TR-FRET ratio (520 nm / 495 nm) and determine IC50 values from the dose-response curves.[3]

Cell-Based Proliferation Assay using Ba/F3-EML4-ALK Cells

Objective: To determine the effect of ALK inhibitors on the proliferation of ALK-dependent cells.

Materials:

-

Ba/F3 cells stably expressing the EML4-ALK fusion protein

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

384-well white, clear-bottom assay plates

Procedure:

-

Seed Ba/F3-EML4-ALK cells in 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.

-

Prepare a serial dilution of the test compounds in culture medium.

-

Add 10 µL of the compound dilutions to the cell plates.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to DMSO-treated control wells and determine IC50 values.[10]

Visualizing the Core Concepts

Diagrams illustrating the ALK signaling pathway and a typical HTS workflow are provided below to enhance understanding.

References

- 1. revvity.com [revvity.com]

- 2. Comparison of 2 cell-based phosphoprotein assays to support screening and development of an ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 10. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. marinbio.com [marinbio.com]

- 13. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ulab360.com [ulab360.com]

- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Second-Generation ALK Inhibitor Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, providing a comprehensive resource for understanding their mechanism of action, interaction with the ALK kinase domain, and the molecular basis of resistance. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.

Introduction to ALK and Second-Generation Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins containing the ALK kinase domain, resulting in its constitutive activation and driving oncogenesis.[2] First-generation ALK inhibitors, such as crizotinib, demonstrated significant clinical efficacy; however, the development of acquired resistance, often through mutations in the ALK kinase domain, limited their long-term effectiveness.[3]

Second-generation ALK inhibitors, including ceritinib, alectinib, and brigatinib, were designed to overcome crizotinib resistance and exhibit improved potency and central nervous system (CNS) penetration.[3] These inhibitors have become a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] Understanding the structural interactions between these drugs and the ALK kinase domain is paramount for the rational design of next-generation inhibitors and for overcoming emerging resistance mechanisms.

Structural Insights from X-ray Crystallography

The three-dimensional structures of second-generation ALK inhibitors in complex with the ALK kinase domain have been elucidated through X-ray crystallography, providing atomic-level details of their binding modes. These structures are publicly available in the Protein Data Bank (PDB).

| Inhibitor | PDB ID(s) | Key Structural Features |

| Ceritinib | 4MKC[4] | Binds to the active "DFG-in" conformation of the ALK kinase domain. The inhibitor forms hydrogen bonds with the hinge region of the kinase and occupies the ATP-binding pocket. |

| Alectinib | 3AOX[5] | Also targets the active conformation of ALK. Its unique chemical scaffold allows for potent inhibition and activity against certain resistance mutations. |

| Brigatinib | 5J7H[6], 6MX8[7] | A potent inhibitor that also binds to the active conformation of the ALK kinase domain. It has demonstrated activity against a broad range of resistance mutations. |

These crystal structures reveal that all three inhibitors are ATP-competitive, binding to the ATP-binding site of the ALK kinase domain and preventing the phosphorylation of downstream substrates.[8] The specific interactions with key residues in the active site contribute to their high potency and selectivity.

Quantitative Analysis of Inhibitor Potency

The efficacy of second-generation ALK inhibitors has been quantified through various in vitro assays, most commonly by determining their half-maximal inhibitory concentration (IC50) against wild-type ALK and a panel of clinically relevant resistance mutations.

Table of IC50 Values (in nM) for Second-Generation ALK Inhibitors

| ALK Variant | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) |

| Wild-Type | ~0.15 - 5.3[6][9] | ~1.9 - 25[8][9] | ~0.6 - 14[8] |

| L1196M | Sensitive[9] | ~1.56[9] | Sensitive[8] |

| G1269A | Sensitive[9] | Sensitive[9] | Sensitive[8] |

| I1171T/N/S | Sensitive (I1171T)[9] | Resistant (I1171N)[10] | Sensitive[8] |

| S1206Y | Sensitive[9] | N/A | Sensitive[8] |

| G1202R | Resistant[9] | Resistant[9] | Sensitive (less potent)[8] |

| F1174L/C | Resistant (F1174C) | Sensitive (F1174L)[9] | Sensitive[8] |

| C1156Y | N/A | Sensitive[9] | Sensitive[8] |

| L1152R | N/A | Sensitive[9] | Sensitive[8] |

ALK Signaling Pathway

Constitutively active ALK fusion proteins trigger a cascade of downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways activated by ALK include:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

MAPK/ERK Pathway: Stimulates cell proliferation and growth.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.

Second-generation ALK inhibitors block the initial phosphorylation event, thereby inhibiting the activation of these critical downstream pathways.

References

- 1. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. expressionsystems.com [expressionsystems.com]

- 4. Next-generation sequencing using liquid biopsy in the care of patients with ALK-rearranged non-small cell lung cancer: a focus on lorlatinib - Blaquier - Precision Cancer Medicine [pcm.amegroups.org]

- 5. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. med.unc.edu [med.unc.edu]

- 10. Expression and purification of fused kinase from insect cells for in vitro kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel ALK Fusion Proteins in Lung Cancer: A Technical Guide for Researchers

For Immediate Release

Comprehensive Whitepaper Provides In-Depth Methodologies for the Identification of Novel Anaplastic Lymphoma Kinase (ALK) Fusion Proteins in Lung Cancer, Aimed at Accelerating Research and Drug Development.

This technical guide offers a deep dive into the critical methodologies for identifying novel ALK fusion proteins in lung cancer. Designed for researchers, scientists, and professionals in drug development, this document outlines the key experimental protocols, data interpretation, and signaling pathways integral to advancing the understanding and therapeutic targeting of ALK-rearranged non-small cell lung cancer (NSCLC).

Anaplastic lymphoma kinase (ALK) gene rearrangements are a key oncogenic driver in a subset of NSCLC patients. While the EML4-ALK fusion is the most prevalent, a growing number of novel fusion partners are being identified, underscoring the need for robust and comprehensive detection strategies. This guide provides a detailed framework for the discovery and validation of these novel fusions.

The Landscape of ALK Fusions in Lung Cancer

ALK rearrangements are found in approximately 3-7% of NSCLC cases, particularly in younger patients with a light or non-smoking history and adenocarcinoma histology.[1][2] The fusion event leads to the constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways and promoting tumorigenesis. While EML4 is the most common fusion partner, accounting for about 85% of cases, over 90 different fusion partners have been identified to date.[1][3] The prevalence of the most common EML4-ALK variants is summarized in the table below.

| EML4-ALK Variant | Prevalence | Reference |

| Variant 1 | 40.38% | [4][5] |

| Variant 3 | 26.54% | [4][5] |

| Variant 2 | 6.59% | [4][5] |

The identification of both common and rare ALK fusions is critical for guiding patient selection for targeted therapies with ALK inhibitors.

Core Methodologies for ALK Fusion Detection

A multi-platform approach is often employed for the accurate detection of ALK rearrangements, ranging from initial screening to the discovery of novel fusion partners.

Comparison of ALK Fusion Detection Methods

| Method | Principle | Advantages | Disadvantages |

| Immunohistochemistry (IHC) | Detects ALK protein expression | Rapid, cost-effective, widely available | Can have lower specificity; may not detect all fusion variants |

| Fluorescence in situ Hybridization (FISH) | Detects gene rearrangements at the DNA level | "Gold standard" for ALK rearrangement detection | Labor-intensive, requires expertise in interpretation, does not identify the fusion partner |

| Reverse Transcription PCR (RT-PCR) | Detects specific fusion transcripts | High sensitivity and specificity for known fusions | Cannot detect novel or rare fusion partners not included in the assay |

| Next-Generation Sequencing (NGS) | High-throughput sequencing of DNA or RNA | Can detect both known and novel fusion partners, provides sequence-level detail | Higher cost, longer turnaround time, complex data analysis |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of novel ALK fusion proteins.

Fluorescence in Situ Hybridization (FISH)

FISH is the established gold standard for detecting ALK gene rearrangements. The break-apart probe strategy is most commonly used.

Protocol for ALK FISH on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue:

-

Sample Preparation:

-

Pretreatment:

-

Denaturation and Hybridization:

-

Post-Hybridization Washes:

-

Counterstaining and Visualization:

-

Apply DAPI (4',6-diamidino-2-phenylindole) as a counterstain.

-

Analyze slides using a fluorescence microscope. A positive result is indicated by the separation of the 5' (green) and 3' (red) signals by at least two signal diameters, or by an isolated red signal.[9]

-

Immunohistochemistry (IHC)

IHC is a widely used screening method for ALK-positive NSCLC due to its speed and cost-effectiveness. The VENTANA ALK (D5F3) CDx Assay is an FDA-approved method.

Protocol for ALK IHC using VENTANA ALK (D5F3) CDx Assay:

-

Sample Preparation:

-

Use 4-5 µm thick sections from FFPE tissue mounted on positively charged slides.[10]

-

-

Automated Staining (BenchMark XT or ULTRA instrument):

-

The entire staining process, including deparaffinization, antigen retrieval, antibody incubation, and detection, is performed on an automated stainer.

-

A key step is the heat-induced epitope retrieval.[11]

-

-

Primary Antibody and Detection:

-

Interpretation:

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is a highly sensitive method for detecting known ALK fusion transcripts.

Protocol for RT-qPCR for EML4-ALK Fusions:

-

RNA Extraction:

-

Extract total RNA from FFPE tissue sections using a commercially available kit optimized for this sample type.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

-

Real-Time PCR:

-

Data Analysis:

-

Analyze the amplification curves to determine the presence or absence of specific fusion transcripts.

-

Next-Generation Sequencing (NGS) for Novel Fusion Discovery

RNA sequencing (RNA-seq) is the most powerful tool for identifying novel fusion transcripts.

Workflow for Novel ALK Fusion Discovery using RNA-seq:

Caption: A generalized workflow for the discovery of novel ALK fusion transcripts using RNA sequencing.

Bioinformatics Pipeline for Novel Fusion Discovery:

-

Quality Control: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.[16]

-

Read Alignment: Trimmed reads are aligned to a reference human genome and transcriptome using a splice-aware aligner such as STAR.

-

Fusion Detection: Specialized fusion-finding algorithms (e.g., STAR-Fusion, Arriba, deFuse) are used to identify reads that span a fusion junction.[17] These tools typically look for chimeric reads where the two ends map to different genes.

-

Annotation and Filtering: Candidate fusions are annotated with information such as the genes involved, the breakpoint locations, and whether the fusion is in-frame. False positives are filtered out based on criteria such as read support, presence in normal samples, and known artifacts.

-

Validation: Candidate novel fusions are validated using an orthogonal method, typically RT-PCR followed by Sanger sequencing to confirm the fusion junction.

Signaling Pathways Activated by ALK Fusion Proteins

Constitutively active ALK fusion proteins trigger several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.

Caption: Key signaling pathways activated by ALK fusion proteins in lung cancer.

The primary signaling cascades initiated by ALK fusion proteins include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.

The constitutive activation of these pathways by ALK fusions leads to uncontrolled cell growth and resistance to apoptosis, hallmark features of cancer.

Conclusion

The identification of novel ALK fusion proteins in lung cancer is an evolving field that holds significant promise for advancing precision medicine. The methodologies outlined in this technical guide provide a robust framework for researchers to discover and validate new fusions, ultimately contributing to the development of more effective targeted therapies for ALK-positive NSCLC patients. A thorough understanding and application of these techniques are essential for driving progress in this critical area of oncology research.

References

- 1. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalog of 5’ Fusion Partners in ALK-positive NSCLC Circa 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prevalence of EML4-ALK variants in patients with non-small-cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ALK, 2p23.2-p23.1 Gene Rearrangement by FISH (Tissue) | HNL Lab Medicine [hnl.com]

- 7. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. AmoyDx® EML4-ALK Fusion Gene Detection Kit - [AmoyDx] [amoydiagnostics.com]

- 10. diagnostics.roche.com [diagnostics.roche.com]

- 11. SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS | Research SOP [researchsop.com]

- 12. Revisiting ALK (D5F3) immunohistochemistry: Insights into focal staining and neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ALK Fusion Gene Detection Kit [diacarta.com]

- 15. trupcr.com [trupcr.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | SeekFusion - A Clinically Validated Fusion Transcript Detection Pipeline for PCR-Based Next-Generation Sequencing of RNA [frontiersin.org]

role of ALK signaling pathways in tumorigenesis

An In-Depth Technical Guide to the Role of ALK Signaling Pathways in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. However, aberrant ALK signaling, driven by genetic alterations such as chromosomal rearrangements, mutations, and amplifications, is a key oncogenic driver in a variety of human cancers. These alterations lead to the constitutive activation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and migration. This guide provides a comprehensive technical overview of the mechanisms of ALK activation, the core downstream signaling pathways implicated in tumorigenesis, quantitative data on ALK alterations, and detailed protocols for key experimental methodologies used in ALK research.

Mechanisms of Aberrant ALK Activation in Cancer

The oncogenic activation of ALK is primarily achieved through three main mechanisms: chromosomal translocations resulting in fusion proteins, activating point mutations, and gene amplification.[1]

-

Chromosomal Rearrangements (Fusions): This is the most prevalent mechanism of ALK activation in cancer.[2] These rearrangements fuse the 3' end of the ALK gene, which contains the entire intracellular kinase domain, with the 5' end of a partner gene.[2] The partner gene provides a promoter that drives overexpression and a dimerization or oligomerization domain that causes ligand-independent, constitutive activation of the ALK kinase.[3]

-

Activating Mutations: Point mutations, particularly within the kinase domain, can lead to conformational changes that lock the kinase in a constitutively active state. These are frequently observed in neuroblastoma.[1]

-

Gene Amplification: An increased copy number of the ALK gene can lead to overexpression of the ALK protein, resulting in spontaneous dimerization and subsequent activation. This is another mechanism identified in neuroblastoma.[4]

Data Presentation: ALK Fusions and Prevalence

The following tables summarize the prevalence of ALK fusions in various cancers and the distribution of common variants.

Table 1: Prevalence of ALK Alterations in Various Cancers

| Cancer Type | Prevalence of ALK Fusions/Rearrangements | Key Fusion Partners |

| Non-Small Cell Lung Cancer (NSCLC) | ~3-7%[5][6] | EML4, KIF5B, KLC1, TPR[7][8] |

| Anaplastic Large Cell Lymphoma (ALCL) | ~50% of adult cases, up to 90% of pediatric cases[2] | NPM1 (most common, ~75-80%)[2][9] |

| Inflammatory Myofibroblastic Tumors (IMT) | >50%[10] | TPM3, TPM4, CLTC |

| Neuroblastoma | Fusions are rare; activating mutations (~6-12%) and amplification are more common[1] | N/A |

| Other Solid Tumors | ~0.2% (pan-cancer, excluding NSCLC)[10] | STRN, EML4, and others[10] |

Table 2: Distribution of Common EML4-ALK Variants in NSCLC

| EML4-ALK Variant | Fusion Breakpoint (EML4; ALK) | Pooled Prevalence |

| Variant 1 | Exon 13; Exon 20 | ~33-45.5%[7][11] |

| Variant 2 | Exon 20; Exon 20 | ~10-14.5%[7][11] |

| Variant 3a/b | Exon 6; Exon 20 | ~29-34.5%[7][11] |

| Other Variants | Various | Remaining Percentage |

| Data synthesized from multiple studies; percentages represent the proportion of each variant among EML4-ALK positive cases. |

Core ALK Signaling Pathways in Tumorigenesis